molecular formula C8H11NOS B12965887 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B12965887
M. Wt: 169.25 g/mol
InChI Key: BALRIMIFBQQXDG-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is a high-purity organic compound featuring a thiazole heterocycle substituted with a cyclopropyl group and an ethanol functional group . It is supplied with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . Thiazole derivatives are a significant class of compounds in medicinal chemistry and materials science, renowned for their diverse biological activities . Research into analogous thiazole-containing structures has demonstrated potential for various pharmacological applications, including serving as core structures in the synthesis of molecules with antimicrobial, antitumor, and antiviral properties . The specific structural motifs present in this compound—the thiazole ring and the cyclopropyl moiety—are common in the development of novel active compounds, making it a valuable chemical building block (synthon) for further synthetic exploration . This product is intended for use in research and development settings, such as in organic synthesis as an intermediate or in biological screening as a candidate molecule. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C8H11NOS/c1-5(10)7-4-9-8(11-7)6-2-3-6/h4-6,10H,2-3H2,1H3

InChI Key

BALRIMIFBQQXDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)C2CC2)O

Origin of Product

United States

Preparation Methods

Construction of the Thiazole Ring with Cyclopropyl Substitution

  • The 2-cyclopropyl substitution on the thiazole ring is introduced via cyclopropyl-containing precursors or by cyclopropanation reactions on suitable intermediates.
  • Literature reports the use of bromination and subsequent nucleophilic substitution on thiazole precursors to install cyclopropyl groups.
  • For example, bromination of thiazole derivatives in acetic acid at room temperature followed by substitution with cyclopropyl nucleophiles can yield 2-cyclopropyl-thiazole intermediates.

Introduction of the Ethan-1-ol Group at the 5-Position

  • The ethan-1-ol moiety is introduced by functionalizing the 5-position of the thiazole ring, often starting from a 5-substituted thiazole aldehyde or ketone.
  • Reduction of 5-acetyl or 5-oxo thiazole derivatives using hydride reagents (e.g., sodium borohydride) can convert the carbonyl group to the corresponding ethan-1-ol.
  • Alternatively, Grignard reagents such as methylmagnesium chloride can be added to 5-position carbonyl precursors to form the secondary alcohol after workup.

Key Reaction Conditions and Catalysts

  • Temperature control is critical, with many steps performed at low to moderate temperatures (0°C to reflux) to avoid side reactions and decomposition.
  • Catalysts such as triethylamine (Et3N) are used to facilitate condensation reactions and neutralize acidic byproducts.
  • Oxalyl chloride and phosphorus pentachloride are employed for converting carboxylic acids to acid chlorides, which then react with amines or alcohols to form amides or esters as intermediates.

Purification and Characterization

  • Flash column chromatography is the preferred method for purification of intermediates and final products, using solvent gradients such as ethyl acetate in hexane.
  • Characterization is performed by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination of thiazole precursor Br2 in acetic acid, room temperature Brominated thiazole intermediate
2 Nucleophilic substitution Cyclopropyl nucleophile, DMF, KOH, 120°C 2-Cyclopropyl-thiazole derivative
3 Conversion to acid chloride Oxalyl chloride, DMF, reflux Acid chloride intermediate
4 Condensation with amine/alcohol 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, Et3N, RT overnight Formation of amide or ester intermediate
5 Reduction of carbonyl group NaBH4 or MeMgCl, 0°C to RT Formation of ethan-1-ol substituent at 5-position
6 Purification Flash column chromatography Pure this compound

Research Findings and Optimization Notes

  • The yield of key intermediates and final product typically ranges from 70% to 90% under optimized conditions.
  • Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency and solubility of reactants.
  • Temperature and reaction time are critical parameters; prolonged heating or high temperatures can lead to decomposition or side products.
  • The presence of catalysts such as triethylamine improves reaction rates and product purity by scavenging acidic byproducts.
  • The cyclopropyl group is stable under the reaction conditions used, allowing for selective functionalization of the thiazole ring without ring opening.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of cyclopropylthiazole ketones or aldehydes.

    Reduction: Formation of cyclopropylthiazole alcohols or alkanes.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related thiazole derivatives and their distinguishing features:

Compound Name Substituents (Thiazole Position) Molecular Formula Molecular Weight (g/mol) CAS/Ref. Key Characteristics
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol 2-Cyclopropyl, 5-hydroxyethyl C₈H₁₁NOS 203.24 EN300-2482178 Enhanced steric bulk; potential metabolic stability
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol 4-Methyl, 5-hydroxyethyl C₆H₉NOS 143.21 Not Provided Simpler structure; detected in blood/urine metabolites, suggesting bioavailability
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol 2-Dioxolane, 5-hydroxyethyl C₈H₁₁NO₃S 201.24 Not Provided Improved solubility due to dioxolane oxygen atoms; commercially available in high purity
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 2-Amino, 4-methyl, 5-acetyl C₆H₈N₂OS 156.21 30748-47-1 Ketone instead of alcohol; likely higher reactivity in nucleophilic additions
2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol 2-Dimethyl, 5-hydroxyethyl C₇H₁₁NOS 157.23 Not Provided Increased steric hindrance; reduced polarity compared to cyclopropyl analog

Substituent Effects on Properties

  • Cyclopropyl Group (Target Compound) : Introduces ring strain and lipophilicity, which may enhance membrane permeability and resistance to oxidative metabolism .
  • Dioxolane Group : Polar oxygen atoms improve aqueous solubility, making this analog suitable for formulations requiring hydrophilic properties .
  • Amino and Acetyl Groups (Ethanone Derivative): The ketone functionality increases electrophilicity, enabling participation in condensation reactions, while the amino group allows for hydrogen bonding .

Biological Activity

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The compound's chemical formula is C8H11NOSC_8H_{11}NOS, with a molecular weight of 169.25 g/mol. Its structure includes a cyclopropyl group attached to a thiazole ring, which is crucial for its biological activity.

PropertyValue
Chemical FormulaC8H11NOS
Molecular Weight169.25
IUPAC Name1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol
PubChem CID64543111

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with thiazole rings showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported between 0.0039 to 0.025 mg/mL, suggesting strong antibacterial potential .

Table: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Compound A0.0039S. aureus
Compound B0.025E. coli

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In several studies, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) indicated that modifications on the thiazole ring can significantly enhance cytotoxicity.

For instance, a study reported that certain thiazole derivatives showed IC50 values less than that of doxorubicin against human glioblastoma and melanoma cell lines . The presence of electron-donating groups on the thiazole ring was found to be essential for enhancing the anticancer activity.

Table: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (µM)Cell Line
This compoundTBDVarious Cancer Lines
Compound C<10Human glioblastoma
Compound D<30Human melanoma

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific cellular targets or pathways. For example:

  • Antibacterial Action : Thiazoles may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer Mechanism : These compounds can induce apoptosis in cancer cells through modulation of key signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Case Study A : A clinical trial involving a thiazole compound similar to this compound showed promising results in reducing tumor size in patients with advanced melanoma.
  • Case Study B : In vitro studies demonstrated that this class of compounds significantly inhibited the growth of resistant bacterial strains, highlighting their potential as novel antimicrobial agents.

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, the cyclopropyl-thiazole dihedral angle is critical for assessing ring strain .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311G**) predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental geometries.

Methodological Tip : For unstable crystals, low-temperature (100 K) data collection minimizes thermal motion artifacts .

What spectroscopic techniques are optimal for characterizing this compound, and how are conflicting data resolved?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include:
    • Thiazole C-H: δ 7.8–8.2 ppm (¹H), 140–150 ppm (¹³C).
    • Cyclopropyl CH₂: δ 1.2–1.5 ppm (¹H), 10–15 ppm (¹³C).
    • Hydroxyl proton: δ 2.5–3.5 ppm (broad, exchangeable).
  • IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹), C-S (thiazole) ~650 cm⁻¹.

Advanced Consideration : Conflicting NOESY/ROESY data for stereochemistry may arise from dynamic effects. Variable-temperature NMR or isotopic labeling (²H) clarifies conformational exchange .

How does the cyclopropyl group influence the reactivity of the thiazole ring in regioselective functionalization?

Advanced Research Focus
The cyclopropyl group exerts both steric and electronic effects:

  • Steric Effects : Hinders electrophilic substitution at the 4-position of the thiazole.
  • Electronic Effects : Hyperconjugation stabilizes the 5-position, favoring nucleophilic attacks there.

Case Study : In Suzuki-Miyaura coupling, the cyclopropyl group directs palladium to the less hindered 5-position, achieving >90% regioselectivity under optimized ligand conditions (e.g., SPhos) .

What strategies mitigate challenges in purifying this compound due to its polarity and thermal sensitivity?

Q. Basic Research Focus

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts.
  • Crystallization : Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal lattice stability.

Advanced Consideration : For thermally labile samples, flash chromatography at reduced pressure and low temperatures (<10°C) prevents decomposition .

How can computational tools predict the biological activity or metabolic pathways of this compound?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450 for metabolism prediction).
  • QSAR Models : Correlate substituent effects (e.g., cyclopropyl size) with bioavailability.

Validation : Cross-reference predictions with in vitro assays (e.g., microsomal stability tests) .

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